molecular formula C18H25N3O3S B2425577 3-(3-isopropoxypropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 689767-53-1

3-(3-isopropoxypropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B2425577
CAS RN: 689767-53-1
M. Wt: 363.48
InChI Key: UZMLFTYLHXDZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-isopropoxypropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have a potent inhibitory effect on glycogen synthase kinase-3 (GSK-3), a key regulator of many cellular processes.

Mechanism of Action

3-(3-isopropoxypropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one inhibitor VIII works by binding to the ATP-binding site of this compound, thereby inhibiting its activity. This leads to downstream effects, including increased glycogen synthesis and decreased cell proliferation. The exact mechanism of action of this compound inhibitor VIII is still being studied, but it is believed to involve both direct inhibition of this compound activity and indirect effects on downstream signaling pathways.
Biochemical and Physiological Effects:
This compound inhibitor VIII has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can increase glycogen synthesis and decrease cell proliferation. In vivo studies have shown that this compound inhibitor VIII can improve glucose tolerance and reduce insulin resistance in animal models of diabetes. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-isopropoxypropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one inhibitor VIII in lab experiments is its specificity for this compound. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of this compound in various cellular processes. However, one limitation of using this compound inhibitor VIII is its relatively low potency compared to other this compound inhibitors. This can make it difficult to achieve complete inhibition of this compound activity in some experiments.

Future Directions

There are a number of future directions for research on 3-(3-isopropoxypropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one inhibitor VIII. One area of interest is the development of more potent and selective this compound inhibitors. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound inhibitor VIII and its downstream effects on cellular processes. Finally, there is potential for the use of this compound inhibitor VIII in the treatment of various diseases, including diabetes and Alzheimer's disease, and further research is needed to explore these possibilities.

Synthesis Methods

The synthesis method for 3-(3-isopropoxypropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one inhibitor VIII involves several steps. The first step is the synthesis of 6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, which is then reacted with 3-isopropoxypropyl chloride to yield the final product. The synthesis process has been described in detail in a number of research articles.

Scientific Research Applications

3-(3-isopropoxypropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one inhibitor VIII has been widely used in scientific research due to its ability to inhibit this compound activity. This compound is a serine/threonine kinase that is involved in a number of cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. Dysregulation of this compound has been implicated in a number of diseases, including Alzheimer's disease, diabetes, and cancer.

properties

IUPAC Name

6-morpholin-4-yl-3-(3-propan-2-yloxypropyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-13(2)24-9-3-6-21-17(22)15-12-14(20-7-10-23-11-8-20)4-5-16(15)19-18(21)25/h4-5,12-13H,3,6-11H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMLFTYLHXDZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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